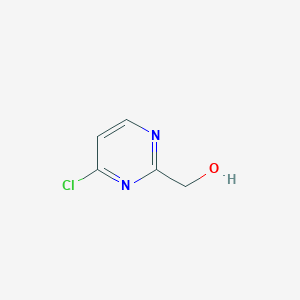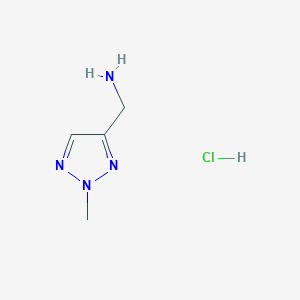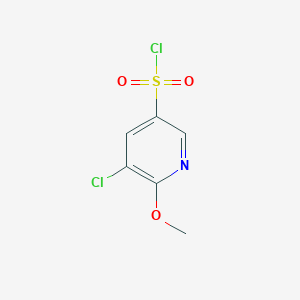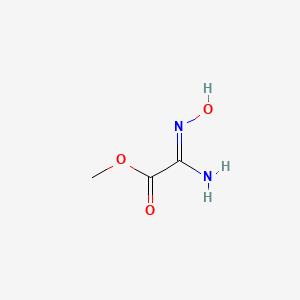
2-(2-Chloroethyl)oxolane
Overview
Description
“2-(2-Chloroethyl)oxolane” is a chemical compound with the CAS Number: 80506-21-4 . It has a molecular weight of 134.61 . The IUPAC name for this compound is 2-(2-chloroethyl)tetrahydrofuran . The compound is also known by its InChI Code: 1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)oxolane” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is QHYBFPVFYFQIDQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)oxolane” include a molecular weight of 134.61 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources.
Scientific Research Applications
Chemical Synthesis
2-(2-Chloroethyl)oxolane is a chemical compound that can be used in various chemical synthesis processes . It can serve as a building block in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals .
Gas Sensing
One interesting application of 2-(2-Chloroethyl)oxolane is in the field of gas sensing . A study has shown that a gas sensor based on WO3/Al2O3/Graphite composite materials can detect 2-Chloroethyl Ethyl Sulfide (2-CEES), a simulation of dichlorodiethyl sulfide, a toxic and harmful gas . The sensor showed high sensitivity, good recovery, and excellent selectivity .
Environmental Monitoring
Given its use in gas sensing, 2-(2-Chloroethyl)oxolane could potentially be used in environmental monitoring systems . These systems could detect the presence of harmful gases in the environment, contributing to efforts to protect human health and the environment .
Industrial Safety
In industrial settings, sensors capable of detecting harmful gases like 2-CEES can play a crucial role in ensuring workplace safety . Therefore, 2-(2-Chloroethyl)oxolane could be used in the development of industrial safety equipment .
Defense Applications
The ability to detect harmful gases like 2-CEES also has potential applications in defense . For example, sensors based on 2-(2-Chloroethyl)oxolane could be used to detect chemical weapons .
Research and Development
As a relatively specialized compound, 2-(2-Chloroethyl)oxolane is likely to be of interest in various research and development contexts . For example, it could be used in studies aiming to develop new synthesis methods or to understand the properties of similar compounds .
properties
IUPAC Name |
2-(2-chloroethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYBFPVFYFQIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80506-21-4 | |
| Record name | 2-(2-chloroethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)



![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)


![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)



![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)